N-(2-(2-(2-Hydroxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide
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Overview
Description
N-(2-(2-(2-Hydroxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2-Hydroxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves a multi-step process. One common method includes the reaction of 2-hydroxybenzaldehyde with hydrazine hydrate to form the intermediate hydrazone. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process is designed to be environmentally friendly, minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2-Hydroxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N-(2-(2-(2-Hydroxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2-(2-(2-Hydroxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit biological activity. These complexes can interfere with cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and the nature of the metal complex formed .
Comparison with Similar Compounds
Similar Compounds
- **N-(2-(2-Hydroxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide
- **N-(2-(2-Hydroxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide derivatives
- **N-(2-(2-Hydroxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide analogs
Uniqueness
N-(2-(2-(2-Hydroxybenzylidene)hydrazino)-2-oxoethyl)-3,4-dimethoxybenzamide is unique due to its specific structural features, such as the presence of both hydrazone and benzamide groups.
Properties
CAS No. |
324032-10-2 |
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Molecular Formula |
C18H19N3O5 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C18H19N3O5/c1-25-15-8-7-12(9-16(15)26-2)18(24)19-11-17(23)21-20-10-13-5-3-4-6-14(13)22/h3-10,22H,11H2,1-2H3,(H,19,24)(H,21,23)/b20-10+ |
InChI Key |
UPBGVCNGLDXNLT-KEBDBYFISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CC=C2O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CC=C2O)OC |
Origin of Product |
United States |
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